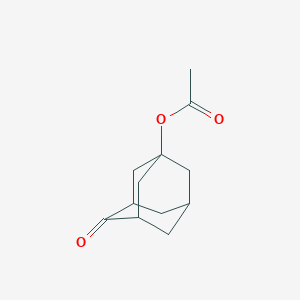
4-Oxo-1-adamantyl acetate
説明
4-Oxo-1-adamantyl acetate is a chemical compound with the CAS Number: 63382-10-5 . It has a molecular weight of 208.26 . The IUPAC name for this compound is (3R,5S)-4-oxotricyclo [3.3.1.1~3,7~]dec-1-yl acetate .
Molecular Structure Analysis
The InChI code for 4-Oxo-1-adamantyl acetate is 1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3/t8-,9-,10+,12- . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Oxo-1-adamantyl acetate has a molecular weight of 208.26 .科学的研究の応用
ADME Properties
Adamantane derivatives are studied for their absorption, distribution, metabolism, and excretion properties in the body .
Hydrophobic Effects
These compounds can be used to enhance the hydrophobicity of drug molecules, which can affect their interaction with biological membranes .
Ion Channels
Adamantane structures are used in the design of drugs that target ion channels, which play critical roles in various physiological processes .
Rigid Scaffold
The adamantane core provides a rigid scaffold that can be used to improve the specificity and stability of drug molecules .
Drug Delivery Systems
Adamantane has been used to develop new drug molecules to improve their pharmacokinetic and pharmacodynamic parameters, as well as for targeted drug delivery and surface recognition of target structures .
Surface Recognition
The unique structure of adamantane derivatives allows for specific interactions with biological targets, which is useful in targeted therapies .
将来の方向性
Adamantane derivatives, including potentially 4-Oxo-1-adamantyl acetate, are of significant interest in research due to their unique physical and chemical properties. They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests a promising future for the study and application of these compounds.
特性
IUPAC Name |
(4-oxo-1-adamantyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHDLUJUHIBGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)C(=O)C(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-adamantyl acetate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


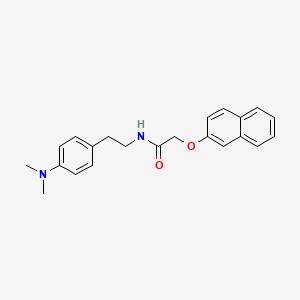
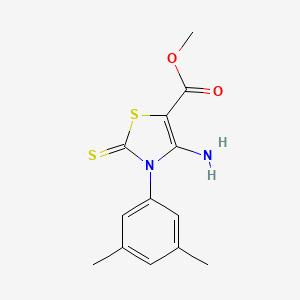
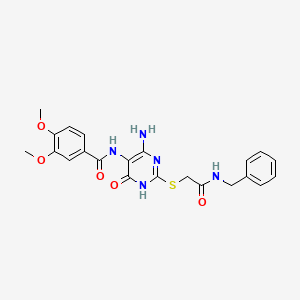
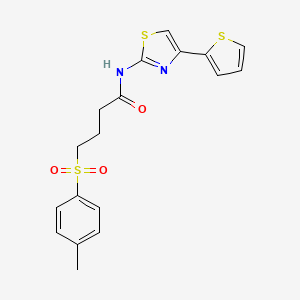

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)
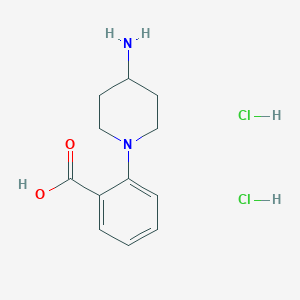
![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)
![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)
![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)